molecular formula C18H16N2O2 B1334497 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 897561-18-1

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Cat. No. B1334497
M. Wt: 292.3 g/mol
InChI Key: VUQPPTJUDWPEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid (also known as 6-IPQC) is a chemical compound that is widely used in scientific research and lab experiments. 6-IPQC has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology. It has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being investigated.

Scientific Research Applications

Chemical Complex Formation and Properties

Complexes like [Rh(H)2(O2CArN)(PPh3)2], which include carboxylate compounds such as quinoline-2-carboxylate, demonstrate significant yield and distinct properties when reacted with specific carboxylic acids (Carlton, Belciug, & Pattrick, 1992). These complex formations are crucial in the study of inorganic chemistry and materials science.

Synthesis of Pharmacologically Relevant Compounds

Research has explored the synthesis of new compounds, like trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which involve carboxylic acid transformation and yield pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006). Such syntheses are vital for developing new pharmaceuticals.

Directing Groups for C-H Bond Functionalization

1-Aminopyridinium ylides, including those derived from pyridine, are used as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. The substitution at the pyridine moiety significantly influences their efficiency (Le, Nguyen, & Daugulis, 2019). This application is important in organic chemistry for developing novel synthetic methods.

Reactive Extraction and Separation Techniques

Studies on the reactive extraction of pyridine-2-carboxylic acid, also known as picolinic acid, have been conducted using non-toxic extractant and diluent systems. This research is crucial for the pharmaceutical and agrochemical industries in recovering carboxylic acids from aqueous solutions like fermentation broth (Datta & Kumar, 2014).

properties

IUPAC Name

6-propan-2-yl-2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11(2)12-5-6-16-14(8-12)15(18(21)22)9-17(20-16)13-4-3-7-19-10-13/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQPPTJUDWPEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185149
Record name 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

CAS RN

897561-18-1
Record name 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897561-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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